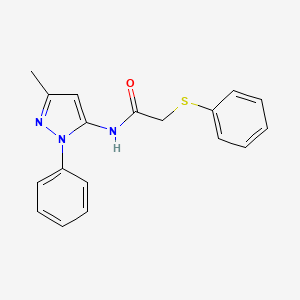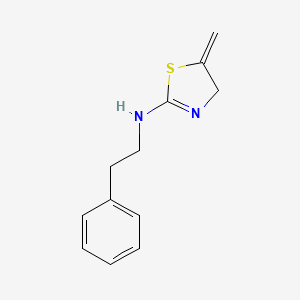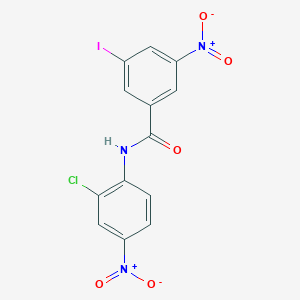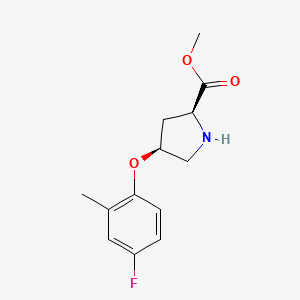![molecular formula C22H29N3O4S B12478898 N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B12478898.png)
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a dimethylphenyl group, and a methanesulfonamide moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the dimethylphenyl and methanesulfonamide groups. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Industry: The compound’s unique chemical properties make it suitable for use in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved in this mechanism include the activation or inhibition of G-protein-coupled receptor signaling, which can influence processes like smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C22H29N3O4S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C22H29N3O4S/c1-17-7-5-10-21(18(17)2)23-11-13-24(14-12-23)22(26)16-25(30(4,27)28)19-8-6-9-20(15-19)29-3/h5-10,15H,11-14,16H2,1-4H3 |
InChI Key |
AFGGRPTUVLGGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)OC)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxyphenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478815.png)

![3-hydroxy-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478823.png)
![4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol](/img/structure/B12478833.png)

![2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B12478844.png)


![3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12478852.png)
![1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B12478853.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B12478875.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B12478878.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 4-tert-butylbenzoate](/img/structure/B12478884.png)

